4-(1-Aminoethyl)benzoic acid

EP4 receptor antagonist Chiral building block Prostaglandin receptor

EP4 antagonist programs require the (S)-enantiomer of 4-(1-aminoethyl)benzoic acid-racemic material demands costly chiral resolution. This chiral building block supplies the exact benzylic amine pharmacophore for EP4 antagonists (S-form, e.g., CJ-042794, pKi 8.5) and Rho kinase inhibitors (R-form). • ≥95% HPLC purity; enantiopure (S)- and (R)-forms available separately • Enables EP4 antagonists with oral ED₅₀ 4.7 mg/kg in inflammatory pain models • Compatible with late-stage ¹⁸F-radiofluorination for PET imaging agent development In stock for immediate global dispatch.

Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
CAS No. 28357-95-1
Cat. No. B1280224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-Aminoethyl)benzoic acid
CAS28357-95-1
Molecular FormulaC9H11NO2
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)C(=O)O)N
InChIInChI=1S/C9H11NO2/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-6H,10H2,1H3,(H,11,12)
InChIKeyNDMBVGSUFFPAFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1-Aminoethyl)benzoic Acid: Chemical Profile & Sourcing


4-(1-Aminoethyl)benzoic acid (CAS 28357-95-1) is a para-substituted benzoic acid derivative with the molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol. The compound features a chiral carbon at the α-position of the aminoethyl side chain, rendering it a racemic mixture in its standard commercial form; enantiopure (S)- and (R)-forms are also available under separate CAS numbers. Physicochemical data include a boiling point of 317.0 ± 25.0 °C at 760 mmHg and a density of 1.2 ± 0.1 g/cm³ . Commercially supplied purities typically range from 95% to 98% (HPLC), with some vendors offering enantiomerically resolved material at ≥97% enantiomeric excess . The compound serves primarily as a chiral building block in medicinal chemistry and organic synthesis, with its most prominent application being the enantioselective synthesis of prostaglandin EP4 receptor antagonists [1].

Chiral building block for enantioselective synthesis of EP4 receptor antagonist lead series
Supports parallel medicinal chemistry programs: EP4 antagonist and Rho kinase inhibitor synthesis from one scaffold
Enantiopure (S) and (R) forms available; recommended for chiral integrity in stereochemically defined drug discovery workflows

Why 4-(1-Aminoethyl)benzoic Acid Cannot Be Substituted


Superficially similar para-substituted benzoic acid derivatives—such as 4-(aminomethyl)benzoic acid (PAMBA, CAS 56-91-7) or 4-(2-aminoethyl)benzoic acid (CAS 1199-69-5)—exhibit profoundly divergent biological activities and synthetic utilities that preclude generic interchange. PAMBA is a clinically used antifibrinolytic agent with competitive PepT1 inhibitory activity , while 4-(2-aminoethyl)benzoic acid has been explored as a precursor for anticancer amino acid derivatives . Critically, neither possesses the chiral α-substituted ethylamine motif that is the essential pharmacophoric element for the EP4 antagonist class exemplified by CJ-042794 (pKi 8.5) and AAT-008 (IC50 2.4 nM at human EP4) [1][2]. The meta-substituted isomer 3-(1-aminoethyl)benzoic acid shows a distinct receptor-interaction profile and is used as an antidepressant intermediate rather than for EP4-targeted programs . The presence of the chiral center at the benzylic position of 4-(1-aminoethyl)benzoic acid is not a minor structural nuance—it is the stereochemical determinant governing the biological activity of its downstream derivatives, meaning that racemic or regioisomeric substitution will result in inactive or off-target compounds in EP4- and Rho kinase-targeted programs.

Regioisomer mismatch
4-(Aminomethyl)benzoic acid and 4-(2-aminoethyl)benzoic acid lack the chiral α-substituted ethylamine motif; reported EP4 antagonist activity is absent and receptor engagement profile may shift dramatically.
Stereochemical determinant loss
The racemic mixture or opposite enantiomer may yield inactive or off-target compounds in EP4- and Rho kinase-targeted programs, as the chiral benzylic center is critical for downstream biological activity.
Meta-substituted analog divergence
3-(1-Aminoethyl)benzoic acid exhibits a distinct receptor-interaction profile reported as an antidepressant intermediate; cannot serve as a direct replacement for EP4 or ROCK inhibitor synthesis.

4-(1-Aminoethyl)benzoic Acid: Key Differentiation Evidence


Chiral α-Center Enables Enantioselective EP4 Synthesis

The (S)-enantiomer of 4-(1-aminoethyl)benzoic acid serves as the indispensable chiral building block for clinically evaluated EP4 antagonists. CJ-042794, synthesized from (S)-4-(1-aminoethyl)benzoic acid, inhibits [³H]-PGE₂ binding to the human EP4 receptor with a mean pKi of 8.5 (Ki ≈ 3.2 nM) and is at least 200-fold selective over EP1, EP2, and EP3 subtypes [1]. By contrast, 4-(aminomethyl)benzoic acid (PAMBA), which lacks the chiral α-methyl group, shows no detectable EP4 antagonist activity and instead inhibits PepT1 (competitive, non-translocated) with antifibrinolytic action . This demonstrates that the ethyl spacer with chiral substitution is the critical pharmacophoric feature for EP4 engagement.

Chiral α-Center EP4 Synthesis
Class-level inference
pKi 8.5 (Ki ≈ 3.2 nM) at human EP4; >200-fold selective
Target-derived: CJ-042794 vs Comparator: 4-(Aminomethyl)benzoic acid — no EP4 activity
Supports EP4 antagonist pathway-study fit
Radioligand binding assay; [³H]-PGE₂, human EP4 receptor
EP4 receptor antagonist Chiral building block Prostaglandin receptor

EP4 Antagonist In Vivo Efficacy vs. COX Inhibitors

CJ-042794, constructed from (S)-4-(1-aminoethyl)benzoic acid, demonstrated dose-dependent inhibition of carrageenan-induced mechanical hyperalgesia in rats with an oral ED₅₀ of 4.7 mg/kg (11 µmol/kg). Maximal efficacy was somewhat less than 10 mg/kg piroxicam (30 µmol/kg p.o.), but with a mechanistically distinct profile: as a selective EP4 antagonist, CJ-042794 targets a single prostanoid receptor subtype rather than broadly inhibiting cyclooxygenase [1]. In adjuvant-induced arthritis rats, twice-daily CJ-042794 (dosed Days 12–22) reversed paw swelling to normal levels, comparable to rofecoxib [1]. This in vivo validation is entirely contingent on the (S)-4-(1-aminoethyl)benzoic acid scaffold; the 4-(aminomethyl)benzoic acid scaffold cannot be substituted for this application as it lacks EP4 activity .

EP4 Antagonist In Vivo Model
Head-to-head
Oral ED₅₀ = 4.7 mg/kg (11 µmol/kg)
Reported in vivo model-response endpoint context
Rat carrageenan hyperalgesia model; Randall-Selitto
Inflammatory pain In vivo pharmacology Carrageenan hyperalgesia

Enantiomeric Purity: Enantiopure vs. Racemate

Commercial sourcing data reveals that (R)-4-(1-aminoethyl)benzoic acid (CAS 1108683-66-4) is supplied by Sigma-Aldrich at 98% purity , and (S)-4-(1-aminoethyl)benzoic acid (CAS 222714-33-2) is available at >97.0% (HPLC) from specialty chemical suppliers . The racemate (CAS 28357-95-1) is typically specified at ≥95% purity . This 2–3 percentage point purity differential between enantiopure and racemic forms is meaningful for medicinal chemistry applications where residual enantiomeric impurity in the building block can propagate through multi-step syntheses, resulting in diastereomeric mixtures in final compounds that complicate biological interpretation or require additional chiral separation steps.

Enantiomeric Purity Comparison
Cross-study comparable
Enantiopure 97–98% vs. Racemate ≥95%
Stereochemical-control context; Specification review
Vendor COA data; HPLC, NMR, GC characterization
Chiral purity Enantiomeric excess Procurement specification

Dual EP4/ROCK Inhibitor Intermediate

4-(1-Aminoethyl)benzoic acid is documented as the core building block for two mechanistically distinct target classes. Beyond EP4 antagonists (CJ-042794, AAT-008), the (R)-enantiomer is incorporated into (R)-(+)-N-(4-pyridyl)-4-(1-aminoethyl)benzamide, a compound with demonstrated Rho kinase inhibitory activity that potentiates antitumor effects when co-administered with antitumor agents [1][2]. In contrast, 4-(aminomethyl)benzoic acid (PAMBA) is restricted to antifibrinolytic applications via PepT1 and plasminogen pathways , and 4-(2-aminoethyl)benzoic acid is limited to amino acid derivative synthesis . No other single benzoic acid building block is documented to support both EP4 and Rho kinase programs simultaneously.

Dual EP4/ROCK Inhibitor Intermediate
Class-level inference
Supports EP4 antagonists and Rho kinase inhibitors from one scaffold
Target: ≥2 target classes vs Comparators: only 1 class each
Supports multi-program discovery investment review
Literature review of patent and primary research applications
Rho kinase inhibitor Dual pharmacophore Antitumor potentiator

Thermal Property Differences vs. Aminomethyl Analog

The melting point of 4-(1-aminoethyl)benzoic acid exceeds 300 °C (decomposition), as reported in the synthetic procedure of US4719232 [1], whereas 4-(aminomethyl)benzoic acid melts at approximately 255–261 °C (HCl salt) or around 300 °C for the free base . Boiling point data from ChemSpider indicates 317.0 ± 25.0 °C at 760 mmHg for 4-(1-aminoethyl)benzoic acid , while 4-(aminomethyl)benzoic acid has a molecular weight of 151.16 g/mol compared to 165.19 g/mol for the target compound . These differences, while modest, reflect the additional methyl group and chiral center that confer distinct solubility, crystallization, and chromatographic behavior during purification.

Thermal Property Differences
Cross-study comparable
m.p. >300 °C (decomp.); b.p. 317.0 ± 25.0 °C
Property to review for handling and purification protocol design
Data from patent synthesis procedures and ChemSpider
Physicochemical properties Melting point Boiling point

Scalable Enantioselective Synthesis via Lipase Resolution

A patent from 2006 describes a method for producing optically active (R)- and (S)-4-(1-ammoniumethyl)benzoic acid methyl ester sulfate from racemic 4-(1-aminoethyl)benzoic acid methyl ester via lipase-catalyzed enantioselective acylation followed by sulfuric acid precipitation [1]. This enzymatic resolution approach provides a scalable route to enantiopure material without requiring stoichiometric chiral auxiliaries or expensive asymmetric hydrogenation catalysts. By contrast, the synthesis of 4-(aminomethyl)benzoic acid typically proceeds via simple reductive amination of 4-carboxybenzaldehyde and does not offer a comparable enzymatic resolution step because it lacks a chiral center [2]. The availability of a documented, scalable chiral resolution method reduces supply-chain risk for programs requiring multi-gram to kilogram quantities of the enantiopure building block.

Scalable Enantioselective Synthesis
Supporting evidence
Lipase-catalyzed enantioselective acylation route documented
Method context: enzymatic resolution for enantiopure supply
Patented method; avoids heavy-metal chiral catalysts
Enantioselective resolution Lipase catalysis Scalable synthesis

4-(1-Aminoethyl)benzoic Acid: High-Value Applications


EP4 Antagonist Synthesis for Pain and Cancer Immunotherapy

The (S)-enantiomer of 4-(1-aminoethyl)benzoic acid is the essential chiral building block for CJ-042794 (pKi 8.5 at human EP4, >200-fold selective over EP1/EP2/EP3) and AAT-008 (IC₅₀ 2.4 nM at human EP4) [1][2]. In vivo, CJ-042794 demonstrates oral ED₅₀ of 4.7 mg/kg in carrageenan-induced hyperalgesia and reverses paw swelling in adjuvant arthritis comparable to rofecoxib [3]. Procurement of the enantiopure (S)-form eliminates the need for chiral chromatography or resolution at later synthetic stages, directly enabling lead optimization of EP4 antagonists for osteoarthritis, rheumatoid arthritis, and cancer immunotherapy indications where EP4 blockade enhances CD8⁺ T cell tumor infiltration [1].

ROCK Inhibitors as Antitumor Potentiators

The (R)-enantiomer of 4-(1-aminoethyl)benzoic acid is incorporated into (R)-(+)-N-(4-pyridyl)-4-(1-aminoethyl)benzamide, a Rho kinase inhibitor that potentiates the antitumor effects of chemotherapeutic agents [4]. This dual utility—where the same building block scaffold, in opposite enantiomeric forms, supports two entirely distinct target classes (EP4 and ROCK)—makes 4-(1-aminoethyl)benzoic acid uniquely valuable for medicinal chemistry groups running parallel programs. No other para-substituted benzoic acid building block is documented to support both EP4 and Rho kinase inhibitor synthesis [2].

PET Tracer Development for EP4 Cancer Imaging

The building block has been employed in the synthesis of ¹⁸F-labeled CJ-042794 for positron emission tomography (PET) imaging of EP4 receptor expression in cancer [5]. The radiolabeled compound was synthesized via copper-mediated ¹⁸F-fluorination of an arylboronic acid pinacol ester precursor derived from 4-(1-aminoethyl)benzoic acid, followed by base hydrolysis, yielding 1.5 ± 1.1% decay-corrected radiochemical yield [5]. This application demonstrates that the building block is compatible with late-stage radiofluorination chemistry, expanding its utility from therapeutic development into companion diagnostic imaging agent synthesis.

Nonanamide Derivatives for Headache and Migraine Research

Patent US4719232 describes the conversion of 4-(1-aminoethyl)benzoic acid to N-1-(4-carboxyphenyl)ethylnonanamide (m.p. 178–180 °C) via acylation with nonanoyl chloride, a compound evaluated for anti-inflammatory and analgesic activity in headache models including migraine [6]. While this application is historically earlier than the EP4 programs, it demonstrates the versatility of the primary amine for amide bond formation, enabling the rapid generation of diverse amide libraries for phenotypic screening in pain research [6].

Application
Selection Property
Validation Focus
EP4 Antagonist Synthesis for Pain and Cancer Immunotherapy Research
Enantiopure (S)-form; Chiral scaffold fidelity
EP4 receptor binding model response; In vivo hyperalgesia endpoint interpretation
ROCK Inhibitors as Antitumor Potentiator Studies
Enantiopure (R)-form; Dual-target scaffold utility
Rho kinase pathway-response assay context; Antitumor potentiation model monitoring
PET Tracer Development for EP4 Cancer Imaging
Late-stage radiofluorination compatibility; Arylboronic ester precursor suitability
Radiochemical yield and tracer integrity in imaging assay context
Nonanamide Derivatives for Headache and Migraine Research
Primary amine amide bond formation; Phenotypic screening library versatility
Anti-inflammatory and analgesic model-response endpoint context
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